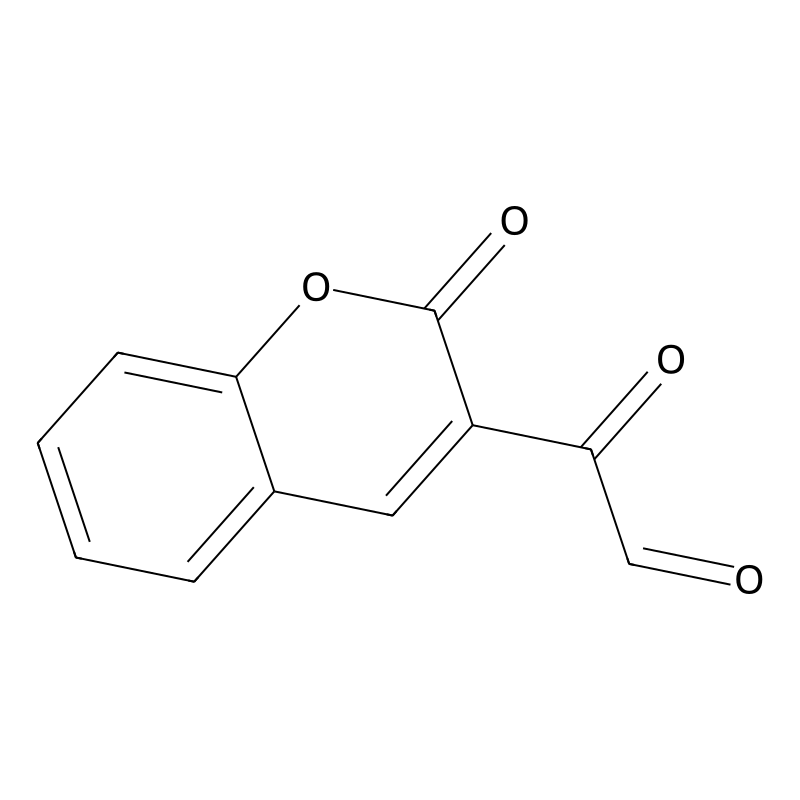

Coumarin, 3-glyoxyloyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Coumarin, 3-glyoxyloyl- is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes a coumarin moiety substituted with a glyoxyloyl group at the 3-position. Its chemical formula is . Coumarins are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and agriculture.

- Condensation Reactions: The glyoxyloyl group can undergo condensation reactions, particularly with amines and hydrazines, leading to the formation of Schiff bases and other derivatives.

- Cyclization Reactions: The compound can also engage in cyclization reactions to form more complex heterocyclic structures.

- Esterification: It can react with alcohols to form esters, often using coupling agents like dicyclohexylcarbodiimide (DCC) .

These reactions enhance its utility in organic synthesis and medicinal chemistry.

Coumarin derivatives, including coumarin, 3-glyoxyloyl-, exhibit a wide range of biological activities:

- Antimicrobial Activity: Various studies have demonstrated that coumarin derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition: Compounds related to coumarin, 3-glyoxyloyl- have been reported to inhibit enzymes such as monoamine oxidase and α-chymotrypsin, indicating potential therapeutic applications in treating mood disorders and other conditions .

The synthesis of coumarin, 3-glyoxyloyl- typically involves several methods:

- Knoevenagel Condensation: This method involves the reaction of a suitable aldehyde with a malonic acid derivative in the presence of a base to form the coumarin structure.

- Steglich Esterification: This technique employs DCC and DMAP to facilitate the esterification of coumarin-3-carboxylic acid with glyoxylic acid or its derivatives .

- Multicomponent Reactions: Recent advancements have introduced multicomponent reactions involving salicylaldehydes, Meldrum's acid, and alcohols to synthesize various coumarin derivatives efficiently .

Coumarin, 3-glyoxyloyl- has several notable applications:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Agricultural Chemicals: Its potential use as a pesticide or herbicide is under investigation due to its ability to affect plant growth and development.

- Fluorescent Dyes: Coumarins are often used in dye applications due to their fluorescent properties.

Studies on the interactions of coumarin, 3-glyoxyloyl- with biological systems have revealed:

- Protein Binding Studies: Research indicates that this compound can interact with various proteins, affecting their function and stability.

- Mechanism of Action: The biological effects are often linked to its ability to inhibit specific enzymes or modulate signaling pathways within cells.

These interactions are crucial for understanding its therapeutic potential and safety profile.

Coumarin, 3-glyoxyloyl- shares structural similarities with several other compounds within the coumarin family. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Coumarin | Basic coumarin structure | Found in many plants; known for mild anticoagulant effects. |

| Coumarin-3-carboxylic acid | Carboxylic acid group at C-3 | Exhibits strong antimicrobial activity; versatile for further derivatization. |

| Coumarin-8-methoxy | Methoxy group at C-8 | Enhanced solubility; used in fluorescent dyes. |

| Coumarin-3-acetic acid | Acetic acid group at C-3 | Known for anti-inflammatory properties. |

Coumarin, 3-glyoxyloyl- is distinguished by its glyoxyloyl substitution, which enhances its reactivity and biological activity compared to other simpler coumarins.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Kaur M, Kohli S, Sandhu S, Bansal Y, Bansal G. Coumarin: a promising scaffold for anticancer agents. Anticancer Agents Med Chem. 2015;15(8):1032-48. Review. PubMed PMID: 25553437.

3: Hettie KS, Glass TE. Coumarin-3-aldehyde as a scaffold for the design of tunable PET-modulated fluorescent sensors for neurotransmitters. Chemistry. 2014 Dec 22;20(52):17488-99. doi: 10.1002/chem.201403128. Epub 2014 Oct 24. PubMed PMID: 25346467.